A Technical Guide to the Chemical Properties of DL-Methionine-d4
A Technical Guide to the Chemical Properties of DL-Methionine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of DL-Methionine-d4, a deuterated isotopologue of the essential amino acid DL-methionine. This document is intended for use by researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide covers key chemical and physical data, detailed experimental protocols for characterization, and a workflow for its application as an internal standard.
Core Chemical and Physical Properties
DL-Methionine-d4 is a synthetically modified version of DL-methionine where four hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes it a valuable tool in metabolic research and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy.[1] The physical and chemical properties of DL-Methionine-d4 are largely similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | DL-2-Amino-4-(methylthio)butanoic-3,3,4,4-d4 acid | [2] |
| Synonyms | (±)-Methionine-d4, Acimetion-d4, Racemethionine-d4 | [2] |
| CAS Number | 93709-61-6 | [3] |
| Molecular Formula | C₅H₇D₄NO₂S | [3] |
| Appearance | White to off-white crystalline powder or solid |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 153.24 g/mol | |
| Exact Mass | 153.0761 Da | N/A |
| Melting Point | 225 - 230 °C | |
| pKa (of DL-Methionine) | 2.13 (carboxyl group), 9.21 (amino group) | |
| logP (of DL-Methionine) | 0.37 | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥98.0% |
Solubility and Stability
| Property | Description | Reference(s) |
| Solubility | Sparingly soluble in water; very slightly soluble in methanol. Soluble in dilute acids and alkali hydroxides. | |
| Stability | Stable under recommended storage conditions. Sensitive to oxidation due to the sulfur-containing side chain. Incompatible with strong oxidizing agents. | |
| Storage | Store at room temperature for the solid form. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Protect from light and moisture. |
Experimental Protocols for Characterization
The following protocols are provided as a guide for the characterization of DL-Methionine-d4. These are based on established methods for amino acid analysis and may require optimization for specific instrumentation and applications.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of DL-Methionine-d4.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
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DL-Methionine-d4 sample
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HPLC grade water
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HPLC grade acetonitrile
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Sulfuric acid
Procedure:
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Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water with sulfuric acid and acetonitrile. A typical starting condition could be 95:5 (v/v) water:acetonitrile with 0.1% sulfuric acid.
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Standard Solution Preparation: Accurately weigh and dissolve a known amount of DL-Methionine-d4 in the initial mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
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Sample Preparation: Prepare a sample solution of DL-Methionine-d4 in the initial mobile phase at a concentration within the calibration range.
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Chromatographic Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: Gradient elution with water (containing 0.1% sulfuric acid) and acetonitrile. The specific gradient will need to be optimized.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 200 nm.
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Injection Volume: 10 µL.
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Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine its concentration from the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.
Isotopic Purity and Identification by Mass Spectrometry (MS)
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of isotopic purity and confirmation of identity. This method involves derivatization to increase the volatility of the amino acid.
Instrumentation:
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
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Appropriate GC column (e.g., fused-silica capillary column).
Reagents:
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DL-Methionine-d4 sample
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2 M HCl in methanol
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Pentafluoropropionic anhydride (PFPA)
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Ethyl acetate
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Toluene
Procedure:
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Derivatization:
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To a known amount of DL-Methionine-d4, add 2 M HCl in methanol. Heat the mixture at 80°C for 60 minutes to form the methyl ester.
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Evaporate the solvent under a stream of nitrogen.
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Add a mixture of PFPA and ethyl acetate. Heat at 65°C for 30 minutes to form the pentafluoropropionyl derivative.
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Evaporate the reagents and redissolve the derivative in toluene for injection.
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GC-MS Conditions:
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Injector Temperature: 280 °C.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Temperature Program: Hold at 40°C for 0.5 min, ramp to 210°C at 15°C/min, then ramp to 320°C at 35°C/min.
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MS Ionization: Electron Ionization (EI) or Chemical Ionization (CI).
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Mass Analyzer: Scan mode to identify the molecular ion and fragmentation pattern. Selected Ion Monitoring (SIM) can be used for quantitative analysis of isotopic distribution.
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Data Analysis:
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The mass spectrum will confirm the identity of the derivatized DL-Methionine-d4 by its characteristic molecular ion and fragmentation pattern.
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The isotopic purity can be determined by analyzing the mass distribution of the molecular ion cluster. The relative abundances of the M+0, M+1, M+2, M+3, and M+4 ions will indicate the degree of deuteration.
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Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for preparing a sample of DL-Methionine-d4 for NMR analysis.
Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher).
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5 mm NMR tubes.
Reagents:
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DL-Methionine-d4 sample (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).
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Deuterated solvent (e.g., Deuterium Oxide - D₂O, with an internal standard like TSP or DSS).
Procedure:
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Sample Preparation:
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Weigh the appropriate amount of DL-Methionine-d4 and place it in a small vial.
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Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
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Vortex or sonicate the vial until the sample is completely dissolved.
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Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
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NMR Data Acquisition:
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Place the NMR tube in the spectrometer.
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Perform standard instrument setup procedures including locking, tuning, and shimming.
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Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT or 2D NMR (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.
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Data Analysis:
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The ¹H NMR spectrum will show a significant reduction or absence of signals in the region corresponding to the C3 and C4 protons, confirming the position of deuteration.
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The ¹³C NMR spectrum will show signals for all five carbon atoms. The signals for C3 and C4 may show splitting due to coupling with deuterium (a triplet for each CD₂ group).
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Application Workflow: DL-Methionine-d4 as an Internal Standard
DL-Methionine-d4 is frequently used as an internal standard in quantitative LC-MS/MS assays for the determination of methionine in biological samples. The following diagram illustrates a typical workflow.
Caption: Workflow for the quantification of methionine using DL-Methionine-d4 as an internal standard.
This workflow leverages the chemical similarity of the deuterated standard to the endogenous analyte, allowing for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.
